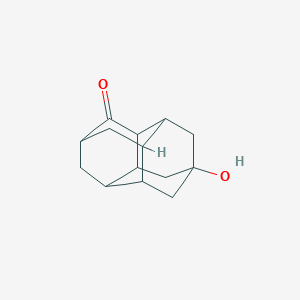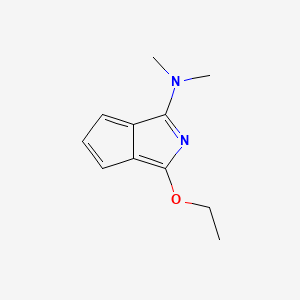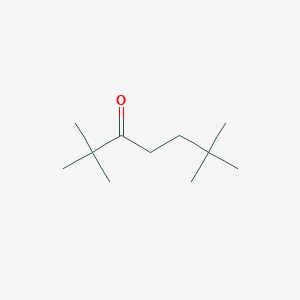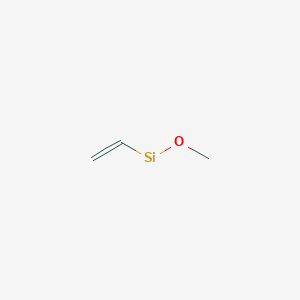
Methyl 4-(morpholin-4-yl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(morpholin-4-yl)-4-oxobutanoate is an organic compound with the molecular formula C9H15NO4 It is a derivative of butanoic acid, featuring a morpholine ring and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(morpholin-4-yl)-4-oxobutanoate typically involves the reaction of morpholine with methyl 4-chloro-4-oxobutanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then isolated and purified using industrial-scale purification techniques, such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(morpholin-4-yl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 4-(morpholin-4-yl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(morpholin-4-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active morpholine derivative, which then exerts its effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Morpholin-4-yl-acetic acid: Similar structure but lacks the ester group.
4-Morpholin-4-ylbutanoic acid: Similar backbone but different functional groups.
1-(Morpholin-4-yl)propane-1,2-dione: Contains a morpholine ring but different carbonyl groups.
Uniqueness
Methyl 4-(morpholin-4-yl)-4-oxobutanoate is unique due to its combination of a morpholine ring and a methyl ester group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
51935-31-0 |
|---|---|
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
methyl 4-morpholin-4-yl-4-oxobutanoate |
InChI |
InChI=1S/C9H15NO4/c1-13-9(12)3-2-8(11)10-4-6-14-7-5-10/h2-7H2,1H3 |
Clave InChI |
PETQHMDKABLHEP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
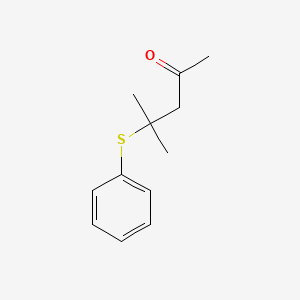
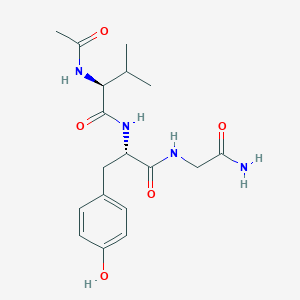

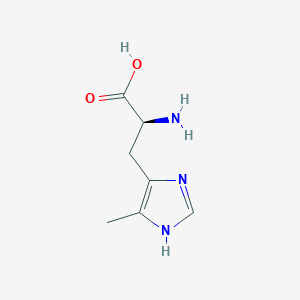
![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)
